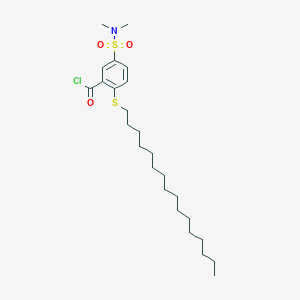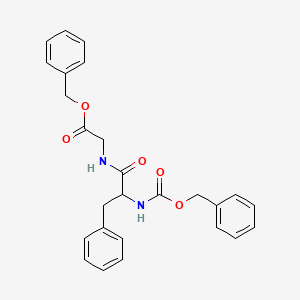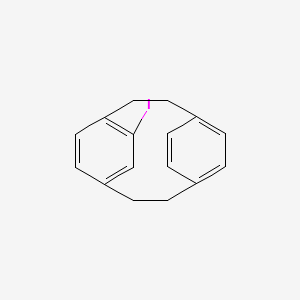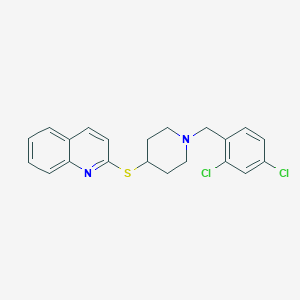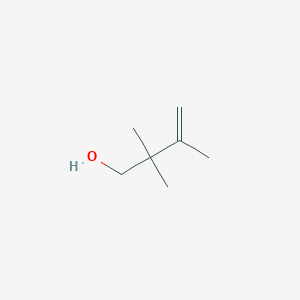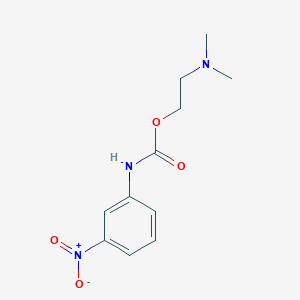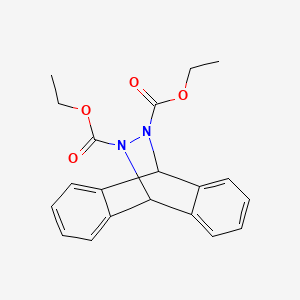![molecular formula C24H26N4O6 B11948791 Methyl N-[(benzyloxy)carbonyl]glycylglycyltryptophanate CAS No. 36020-64-1](/img/structure/B11948791.png)
Methyl N-[(benzyloxy)carbonyl]glycylglycyltryptophanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (11S)-11-(1H-indol-3-ylmethyl)-3,6,9-trioxo-1-phenyl-2-oxa-4,7,10-triazadodecan-12-oate is a complex organic compound that features an indole moiety, a triazadodecan backbone, and a phenyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and unique structural characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (11S)-11-(1H-indol-3-ylmethyl)-3,6,9-trioxo-1-phenyl-2-oxa-4,7,10-triazadodecan-12-oate typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Construction of the Triazadodecan Backbone: This step involves the formation of the triazadodecan backbone through a series of condensation reactions, often utilizing amines and carbonyl compounds.
Coupling Reactions: The indole moiety is then coupled with the triazadodecan backbone using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Methyl (11S)-11-(1H-indol-3-ylmethyl)-3,6,9-trioxo-1-phenyl-2-oxa-4,7,10-triazadodecan-12-oate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the triazadodecan backbone can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of alcohols or amines from carbonyl groups.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
科学研究应用
Methyl (11S)-11-(1H-indol-3-ylmethyl)-3,6,9-trioxo-1-phenyl-2-oxa-4,7,10-triazadodecan-12-oate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization.
Biological Studies: The compound is used in studies related to cell apoptosis and cell cycle arrest.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
作用机制
The mechanism of action of methyl (11S)-11-(1H-indol-3-ylmethyl)-3,6,9-trioxo-1-phenyl-2-oxa-4,7,10-triazadodecan-12-oate involves its interaction with tubulin, a protein that is essential for cell division. By binding to tubulin, the compound inhibits its polymerization, leading to cell cycle arrest in the G2/M phase and induction of apoptosis . This mechanism is similar to that of other known tubulin inhibitors like colchicine.
相似化合物的比较
Similar Compounds
- N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide
- 4-(di(1H-indol-3-yl)methyl)phenol
Uniqueness
Methyl (11S)-11-(1H-indol-3-ylmethyl)-3,6,9-trioxo-1-phenyl-2-oxa-4,7,10-triazadodecan-12-oate is unique due to its specific combination of an indole moiety, a triazadodecan backbone, and a phenyl group. This unique structure contributes to its distinct biological activities and potential as a therapeutic agent.
属性
CAS 编号 |
36020-64-1 |
|---|---|
分子式 |
C24H26N4O6 |
分子量 |
466.5 g/mol |
IUPAC 名称 |
methyl 3-(1H-indol-3-yl)-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoate |
InChI |
InChI=1S/C24H26N4O6/c1-33-23(31)20(11-17-12-25-19-10-6-5-9-18(17)19)28-22(30)14-26-21(29)13-27-24(32)34-15-16-7-3-2-4-8-16/h2-10,12,20,25H,11,13-15H2,1H3,(H,26,29)(H,27,32)(H,28,30) |
InChI 键 |
BLSLWKRZMKQWFM-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


